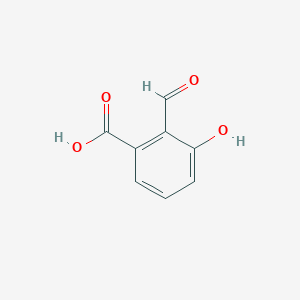

2-Formyl-3-hydroxybenzoic acid

Description

Contextual Significance within Aromatic Chemistry

In the realm of aromatic chemistry, the interplay of electron-donating and electron-withdrawing groups on a benzene (B151609) ring is a central theme. In 2-Formyl-3-hydroxybenzoic acid, the ring is decorated with a carboxyl group (-COOH), a formyl group (-CHO), and a hydroxyl group (-OH). The hydroxyl group is an activating, ortho-, para- directing group, meaning it increases the electron density of the ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack. Conversely, the carboxyl and formyl groups are deactivating, meta- directing groups, which withdraw electron density from the ring.

The specific arrangement of these groups in this compound—with the formyl group ortho to the hydroxyl group and meta to the carboxyl group—creates a unique electronic and steric environment. This arrangement is crucial for its reactivity, particularly in reactions involving the aldehyde and hydroxyl functionalities, such as the formation of Schiff bases and metal chelates.

Overview of Benzoic Acid Derivatives in Contemporary Chemical and Biological Research

Benzoic acid and its derivatives are ubiquitous in chemical and biological research. Their diverse functionalities make them versatile starting materials and key structural motifs in many biologically active compounds. sigmaaldrich.com For instance, derivatives of benzoic acid are investigated for their antimicrobial, antifungal, anti-inflammatory, and even anticancer properties. sigmaaldrich.comambeed.com They serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Current time information in Bangalore, IN.nrochemistry.com The ability of hydroxy- and formyl-substituted benzoic acids to act as ligands for metal ions has led to their extensive use in coordination chemistry, resulting in the development of metal-organic frameworks (MOFs) and catalysts. sciforum.net

Chemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its chemical identity.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1243461-12-2 biosynth.comsigmaaldrich.com |

| Molecular Formula | C₈H₆O₄ biosynth.comsigmaaldrich.com |

| Molecular Weight | 166.13 g/mol biosynth.comsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically available at 95% or 98% sigmaaldrich.com |

| InChI Key | OGHSDOFDWLGWKO-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis of this compound

While specific documented syntheses for this compound are not extensively detailed in readily available literature, its structure points towards established methods for the ortho-formylation of phenols. The starting material for its synthesis would logically be 3-hydroxybenzoic acid. The hydroxyl group on this precursor directs electrophilic substitution to the ortho and para positions.

A primary method for achieving this transformation is the Reimer-Tiemann reaction . wikipedia.orgsciencemadness.orgscienceinfo.com This reaction involves treating a phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521). wikipedia.org The process generates a highly reactive dichlorocarbene (B158193) (:CCl₂) intermediate, which acts as the electrophile. wikipedia.org The phenoxide ion, formed by the deprotonation of the phenol in the basic medium, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting intermediate introduces the formyl group, yielding the corresponding hydroxybenzaldehyde. wikipedia.org For 3-hydroxybenzoic acid, this reaction would introduce the formyl group at the 2-position, which is ortho to the activating hydroxyl group, to yield this compound.

Another effective method for the selective ortho-formylation of phenols involves the use of paraformaldehyde with magnesium dichloride and triethylamine (B128534) (MgCl₂-Et₃N) as a base. mdma.chorgsyn.org This method is known for its high regioselectivity for the ortho position and is applicable to a wide range of phenolic derivatives. mdma.chorgsyn.org

Detailed Research Findings

Direct and detailed research findings exclusively on this compound are limited. However, extensive research on its isomers, such as 3-formyl-2-hydroxybenzoic acid (3-formylsalicylic acid) and 4-formyl-3-hydroxybenzoic acid, provides significant insight into its potential applications. Current time information in Bangalore, IN.sciforum.net

The structural motif of a salicylaldehyde (B1680747) (a phenol with a formyl group at the ortho position) combined with a carboxylic acid group makes this compound a highly valuable precursor in organic synthesis. Its isomers are widely used as building blocks for creating more complex molecules with specific functions.

A key application is in the synthesis of Schiff bases . The aldehyde group readily condenses with primary amines to form imines (the core structure of a Schiff base). Current time information in Bangalore, IN.cdnsciencepub.com Schiff bases derived from substituted salicylaldehydes are renowned for their ability to act as multidentate ligands, capable of forming stable complexes with a wide range of metal ions. cdnsciencepub.combohrium.com These metal complexes are the subject of intense research due to their potential applications in catalysis, materials science, and as antimicrobial or anticancer agents. bohrium.combohrium.com For example, Schiff base ligands derived from the condensation of 3-formyl-2-hydroxybenzoic acid have been used to create binuclear metal complexes. bohrium.com

Furthermore, the compound is a valuable intermediate for creating fluorescent probes. For instance, 4-formyl-3-hydroxybenzoic acid has been used to synthesize a dansyl-based fluorescent probe for detecting heavy metal-based nanomaterials. sciforum.net Given its similar functional groups, this compound could foreseeably be employed in the development of analogous sensor molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-4,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHSDOFDWLGWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243461-12-2 | |

| Record name | 2-formyl-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Synthetic Strategies

De Novo Synthesis Approaches

De novo synthesis refers to the construction of a molecule from simpler chemical precursors. In the context of 2-Formyl-3-hydroxybenzoic acid, this involves assembling the substituted benzene (B151609) ring through sequential chemical reactions.

Direct Synthetic Routes to this compound

Direct synthesis of this compound is not commonly detailed in readily available literature, which often focuses on its isomers or derivatives. However, the principles of aromatic chemistry allow for hypothetical routes. A plausible de novo pathway could start with a simple benzene derivative, sequentially introducing the carboxyl, hydroxyl, and formyl groups in a regiochemically controlled manner.

Biosynthetically, pathways for creating similar complex molecules have been explored. For instance, the de novo biosynthesis of 2-hydroxyterephthalic acid has been achieved starting from glucose. nih.gov This process utilizes engineered microorganisms to convert glucose through intermediates like shikimic acid and 3-hydroxybenzoic acid (3-HBA), ultimately yielding the target molecule via an enzymatic Kolbe–Schmitt reaction. nih.gov This demonstrates the potential for biosynthetic routes in creating specifically substituted hydroxybenzoic acids.

Exploration of Isomeric and Positional Analogues Syntheses

The synthesis of isomers and analogues of this compound is well-documented and provides insight into the chemical strategies that could be adapted for the target compound.

3-Formyl-2-hydroxybenzoic acid (3-formylsalicylic acid): A common method for synthesizing this isomer is the Duff reaction, which involves the formylation of 2-hydroxybenzoic acid (salicylic acid) using hexamethylenetetramine in an acidic medium. The hydroxyl group at the 2-position directs the formyl group primarily to the meta-position (position 3) due to electronic activation, while steric hindrance from the adjacent carboxyl group disfavors ortho-substitution.

5-Chloro-3-formyl-2-hydroxybenzoic acid: This derivative is synthesized by heating a mixture of 5-chloro-2-hydroxybenzoic acid with hexamethylenetetramine and trifluoroacetic acid. prepchem.com Subsequent treatment with hydrochloric acid yields the final product. prepchem.com

4-Formyl-2-hydroxybenzoic acid: Oxidation-based routes can be employed for this isomer. For example, 4-hydroxybenzaldehyde (B117250) can be oxidized to introduce a carboxylic acid group at the ortho position relative to the hydroxyl group.

The table below summarizes the synthesis of various isomers.

Table 1: Synthesis of Isomeric and Positional Analogues| Compound | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Formyl-2-hydroxybenzoic acid | 2-Hydroxybenzoic acid | Hexamethylenetetramine, Acid | Duff Reaction | |

| 5-Chloro-3-formyl-2-hydroxybenzoic acid | 5-Chloro-2-hydroxybenzoic acid | Hexamethylenetetramine, Trifluoroacetic acid | Formylation | prepchem.com |

| 4-Formyl-2-hydroxybenzoic acid | 4-Hydroxybenzaldehyde | Oxidizing Agent (e.g., KMnO₄) | Oxidation |

Precursor-Based Semisynthetic Transformations

Semisynthetic methods that modify existing aromatic compounds are a more common approach for producing complex molecules like this compound.

Derivatization from Naturally Occurring Aromatic Precursors

Natural products provide a rich source of complex aromatic scaffolds that can be chemically modified. Anacardic acid, found in Cashew Nut Shell Liquid (CNSL), serves as a precursor for synthesizing a related isomer, 2-formyl-6-hydroxybenzoic acid. udsm.ac.tzscispace.com The multi-step process involves:

Isolation of anacardic acid from CNSL. udsm.ac.tz

Protection of the phenolic and carboxylic acid groups via methylation. udsm.ac.tz

Hydrogenation of the alkyl side chain. udsm.ac.tz

A sequence of benzylic bromination, dehydrobromination, and ozonolysis to cleave the side chain and install the formyl group, yielding methyl 2-formyl-6-methoxybenzoate. udsm.ac.tz

Subsequent hydrolysis and demethylation would be required to produce 2-formyl-6-hydroxybenzoic acid. udsm.ac.tz

This strategy of modifying a natural product highlights a sustainable route to valuable chemical intermediates. scispace.com

Strategic Modifications of Related Phenolic Acids and Benzaldehydes

A direct and widely applicable strategy involves the functionalization of simpler, commercially available phenolic acids or benzaldehydes.

Formylation of Hydroxybenzoic Acids: The Reimer-Tiemann reaction is a classic method for formylating phenols. For instance, 5-bromosalicylic acid can be formylated using chloroform (B151607) and sodium hydroxide (B78521) to produce 5-bromo-3-formyl-2-hydroxybenzoic acid. A similar approach could theoretically be applied to 3-hydroxybenzoic acid to introduce a formyl group at the ortho-position.

Oxidation of Hydroxymethyl Groups: A synthetic process for preparing mixtures of 2-hydroxybenzoic acid and 4-hydroxybenzaldehyde involves the selective oxidation of hydroxymethyl groups on phenolic precursors. google.com This indicates that a precursor with a hydroxymethyl group at the 2-position and a hydroxyl at the 3-position could be oxidized to yield the desired 2-formyl product.

Hydrolysis of Ester Precursors: A derivative, 4-(2-formyl-3-hydroxyphenoxymethyl) benzoic acid, is synthesized by the hydrolysis of its corresponding ethyl ester using sodium hydroxide in ethanol. prepchem.com This final step demonstrates a standard method for unmasking a carboxylic acid.

The table below outlines precursor-based modifications for related compounds.

Table 2: Precursor-Based Synthetic Transformations| Target Compound/Derivative | Precursor | Key Reagents/Steps | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Bromo-3-formyl-2-hydroxybenzoic acid | 5-Bromosalicylic acid | Chloroform, NaOH | Reimer-Tiemann Formylation | |

| 2-Formyl-6-hydroxybenzoic acid | Anacardic Acid | Methylation, Hydrogenation, Ozonolysis | Multi-step modification | udsm.ac.tz |

| 4-(2-Formyl-3-hydroxyphenoxymethyl) benzoic acid | Ethyl 4-(2-formyl-3-hydroxyphenoxymethyl)benzoate | NaOH, Ethanol | Ester Hydrolysis | prepchem.com |

Methodological Advancements in Organic Synthesis

Modern organic synthesis has introduced powerful new methods for constructing substituted aromatic compounds with high efficiency and selectivity. These advancements are applicable to the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed C-H Activation: A significant challenge in synthesizing highly substituted benzoic acids is the tendency for the products to undergo palladium-catalyzed protodecarboxylation. acs.org Recent research has developed methods to prevent this side reaction, enabling the efficient ortho-arylation of ortho-substituted benzoic acids. acs.org Transition metals like rhodium (Rh) and iridium (Ir) are used to catalyze cascade annulations of aromatic acids with various partners like alkynes and alkenes to build complex cyclic structures, such as isocoumarins. rsc.orgacs.org These carboxyl-directed C-H activation strategies offer novel routes to substituted benzoic acid derivatives. rsc.org

Flow Chemistry: The use of flow chemistry has been demonstrated for the synthesis of structurally similar bromo-formylbenzoic acids. This technique can offer improved safety and reaction control compared to traditional batch methods.

Decarboxylative Cross-Coupling: While often a problematic side reaction, decarboxylation can also be harnessed productively. Decarboxylative cross-coupling reactions use benzoic acid derivatives as aryl donors. d-nb.info Though many methods are limited to ortho-substituted benzoic acids, advancements are being made to include other isomers, expanding the toolkit for creating biaryl compounds and other complex aromatics. d-nb.info

These advanced methodologies provide powerful tools for overcoming the challenges associated with the synthesis of sterically hindered and electronically complex molecules, paving the way for more efficient and versatile production of this compound and its analogues.

Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. The carboxylate group of benzoic acids can act as a directing group, facilitating functionalization at the adjacent position. organic-chemistry.orgscispace.com

In the context of synthesizing derivatives of this compound, ortho-metalation allows for the precise introduction of substituents onto the benzoic acid backbone. For instance, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate by treatment with s-BuLi/TMEDA at low temperatures. organic-chemistry.org This lithiated intermediate can then react with a suitable electrophile to introduce a desired functional group. A reversal of regioselectivity can be achieved by using a different base system, such as n-BuLi/t-BuOK. organic-chemistry.org

This level of control is crucial for building complex molecular architectures. The strategic use of directing groups enables the synthesis of contiguously substituted benzoic acids that are otherwise difficult to prepare. organic-chemistry.org For example, the synthesis of 3-Farnesyl-2-hydroxybenzoic acid, an antibacterial agent, utilizes a protection-ortho-lithiation-carboxylation sequence. researchgate.net The hydroxyl group of a phenol (B47542) is first protected, followed by ortho-lithiation and subsequent carboxylation to introduce the carboxylic acid group at the desired position. researchgate.net

Palladium-catalyzed C-H functionalization is another sophisticated strategy that offers high regioselectivity. rsc.org While often targeting meta positions with specific directing groups, the principles can be adapted for ortho-functionalization, providing a complementary approach to traditional lithiation methods. rsc.org

Condensation Reactions and Their Synthetic Utility

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. libretexts.org These reactions are extensively used in the synthesis of derivatives of this compound, particularly for creating Schiff bases and other complex structures.

The aldehyde and carboxylic acid functionalities of this compound and its isomers provide reactive sites for a variety of condensation reactions. For example, 4-Formyl-3-hydroxybenzoic acid can react with hydrazine (B178648) in a one-step condensation to form a pH-sensitive fluorescent probe. chemicalbook.com It can also undergo condensation with diethyl malonate to produce 2-Oxo-2H-1-benzopyran-3,7-dicarboxylic acid. chemicalbook.com

A significant application of condensation reactions involving this compound is the synthesis of Schiff base ligands. These ligands are formed by the reaction of the formyl group with a primary amine. For instance, 4-formyl-3-hydroxybenzoic acid has been condensed with N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide to create a fluorescent Schiff base ligand for the detection of copper ions. mdpi.comsciforum.net Similarly, o-formylbenzoic acid reacts with hydrazides to form hydrazones, which can be further cyclized to produce 3-acetoxyisoindoline-1-ones. researchgate.net

The versatility of condensation reactions allows for the generation of a wide array of derivatives with diverse applications, including the development of new materials and biologically active compounds.

Multistep Synthetic Sequences for Complex Derivatives

The synthesis of complex derivatives of this compound often requires multistep reaction sequences. These sequences are carefully designed to build up molecular complexity in a controlled and efficient manner. An example is the synthesis of 2-Formyl-3-iodobenzoic acid, which can be prepared through a multi-step process starting from simpler benzoic acid derivatives, involving sequential iodination and formylation reactions. smolecule.com

Another illustrative multistep synthesis is the preparation of various 3-substituted salicylic (B10762653) acids. researchgate.net This process can involve the protection of a phenolic hydroxyl group, followed by the introduction of a substituent at the ortho position, and finally carboxylation with concomitant deprotection to yield the desired salicylic acid derivative. researchgate.net

The synthesis of phenazine-1-carboxylic acid ester conjugates also highlights a multistep approach. d-nb.info In this sequence, hydroxybenzoic acids are first esterified. In a separate sequence, phenazine-1-carboxylic acid is converted to its acid chloride. Finally, the two components are coupled to form the target ester conjugates. d-nb.info

These multistep strategies often involve a combination of different reaction types, including protection/deprotection steps, functional group interconversions, and carbon-carbon bond-forming reactions. The careful planning and execution of these sequences are essential for accessing complex molecular targets.

Principles of Sustainable Synthesis in Production

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes for chemical production. The goal is to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

In the context of synthesizing benzoic acid derivatives, several sustainable practices are being explored. One approach is the use of catalytic methods, which reduce the need for stoichiometric reagents. For example, a catalytic one-pot cascade strategy has been developed for the synthesis of 3-substituted phthalides from 2-formylbenzoic acid and β-keto acids in glycerol, a renewable and biodegradable solvent. beilstein-journals.org This method avoids the use of corrosive and harmful acids or bases that are common in other protocols. beilstein-journals.org

The use of greener solvents and reagents is another key principle. Water is an ideal green solvent, and methods are being developed to perform reactions in aqueous media. For instance, the selenium-catalyzed oxidation of aldehydes to carboxylic acids can be carried out in water using hydrogen peroxide as a green oxidant. mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative to traditional chemical synthesis. The biosynthesis of aminobenzoic acids and their derivatives in microorganisms from simple carbon sources like glucose is a prime example of a green production method. mdpi.com This approach avoids the use of toxic, petroleum-derived starting materials and reduces environmental pollution. mdpi.com

Biosynthesis and Metabolic Pathways

Endogenous Metabolic Origins

The journey to 2-Formyl-3-hydroxybenzoic acid begins with chorismate, a critical branch-point metabolite derived from the shikimate pathway. sciepublish.comnih.govnih.gov This pathway is a central route in microorganisms and plants for the synthesis of aromatic amino acids and a vast array of other secondary metabolites. nih.govresearchgate.net

The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate through a seven-step enzymatic cascade. nih.gov Chorismate serves as the direct precursor for the 3-hydroxybenzoate (3-HBA) scaffold. sciepublish.comnih.gov This connection firmly roots the origin of this compound in primary metabolism, linking it to the central carbon routes of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov In various microorganisms, the diversion of chorismate away from aromatic amino acid synthesis towards specialized metabolites like 3-HBA is a key strategic step in generating chemical diversity. sciepublish.comsciepublish.com

The conversion of chorismate to 3-hydroxybenzoic acid is catalyzed by a class of enzymes known as chorismatases or 3-hydroxybenzoate synthases. sciepublish.comnih.govnih.gov These enzymes perform a hydrolysis reaction, often with subsequent dehydration, to generate the aromatic 3-HBA ring and release pyruvate. sciepublish.comd-nb.info

The final step, the addition of a formyl group at the C-2 position of 3-HBA, is less directly documented. However, analogous reactions in microbial biosynthesis suggest the involvement of a Carboxylic Acid Reductase (CAR) . pnas.orgnih.govnih.gov These enzymes catalyze the ATP- and NADPH-dependent reduction of a carboxylic acid to its corresponding aldehyde. nih.govnih.gov The discovery of 3-formyl-tyrosine metabolites in Pseudoalteromonas tunicata, for instance, points to complex enzymatic machinery capable of formylating aromatic rings within a dedicated gene cluster. omicsdi.orgacs.orgnih.gov It is highly probable that a similar enzyme reduces the carboxyl group of a precursor like 3-hydroxy-isophthalic acid to generate the final this compound structure.

Microbial Biosynthetic Routes

Microorganisms, particularly bacteria of the order Actinomycetales, are prolific producers of complex natural products and provide significant insights into the biosynthesis of aromatic acids.

The genes responsible for producing specialized metabolites are typically organized into biosynthetic gene clusters (BGCs). nih.govresearchgate.net In the case of compounds incorporating a 3-HBA moiety, such as the unantimycins produced by Streptomyces conglobatus, the gene for the key enzyme—a chorismatase—was identified by genome mining. nih.gov Interestingly, the gene, nat-hyg5, was found not within the primary unantimycin BGC but in a separate type I polyketide synthase (PKS) cluster, highlighting that nature can recruit enzymes from distant genetic loci to generate structural diversity. nih.gov

Similarly, the xan gene cluster in Xanthomonas campestris is responsible for producing xanthomonadin pigments and contains xanB2, which encodes a bifunctional chorismatase that produces both 3-HBA and 4-HBA. apsnet.orgapsnet.org The discovery of the fty gene cluster in Pseudoalteromonas tunicata, which directs the synthesis of 3-formyl-tyrosine, further demonstrates that the genetic blueprints for forming formylated aromatic compounds are contained within discrete BGCs. nih.govnih.gov

Detailed biochemical analysis has confirmed the function of key enzymes in these pathways.

Chorismatases : The recombinant protein Nat-hyg5 from S. conglobatus was shown to efficiently catalyze the conversion of chorismate into 3-HBA over a wide pH range. nih.gov Likewise, the enzyme FkbO represents another class of chorismatase, and its high-resolution crystal structure has provided mechanistic insights into how it hydrolyzes chorismate. nih.gov In Xanthomonas, the XanB2 enzyme is a bifunctional chorismatase that synthesizes both 3-HBA and 4-HBA from chorismate. d-nb.infoapsnet.org

Hydroxylases : Once the 3-HBA core is formed, further modifications can occur. While not directly involved in formylation, enzymes like 3-hydroxybenzoate 6-hydroxylase, found in bacteria such as Klebsiella pneumoniae and Polaromonas naphthalenivorans, demonstrate how the aromatic ring can be further functionalized. nih.govnih.govasm.orgasm.orgresearchgate.net These enzymes typically use NADH or NADPH to introduce an additional hydroxyl group. nih.govasm.org

Carboxylic Acid Reductases (CARs) : These versatile enzymes are crucial for converting carboxylic acids into aldehydes. pnas.orgnih.gov CARs from various Mycobacterium and Nocardia species have been characterized and show broad substrate specificity. pnas.orgnih.gov They function through a multi-domain system that first activates the carboxylic acid using ATP and then reduces it with NADPH, a mechanism that is the likely candidate for the formylation step in this compound biosynthesis. nih.govpnas.org

Phytochemical Pathways in Plants

While the precursor 3-hydroxybenzoic acid is a known plant metabolite, found in species such as Taxus baccata, the complete biosynthetic pathway to this compound in the plant kingdom is not well-established. Plant phenolics, including hydroxybenzoic acids, are generally synthesized via the shikimate pathway, consistent with the microbial origins. However, specific enzymes for the downstream modifications leading to this compound have not been characterized in plants. The presence of a related compound, 2-formyl-3,5-dihydroxy-4-hydroxymethylbenzoic acid, in plants suggests that pathways for producing formylated hydroxybenzoic acids do exist, though they remain an area for future research. naturalproducts.net

Compound Reference Table

| Compound Name |

| This compound |

| 3-Amino-4-hydroxybenzoic acid |

| 3-Formamidosalicylate |

| 3-Formyl-tyrosine |

| 3-Hydroxybenzoic acid (3-HBA) |

| 4-Hydroxybenzoic acid (4-HBA) |

| Chorismate |

| Erythrose 4-phosphate (E4P) |

| Phosphoenolpyruvate (PEP) |

| Pyruvate |

| Unantimycins |

| Xanthomonadin |

Enzyme and Gene Reference Table

| Enzyme / Gene | Function | Organism Example |

| Chorismatase / 3-Hydroxybenzoate Synthase | Converts chorismate to 3-hydroxybenzoate | |

| nat-hyg5 / Nat-hyg5 | Synthesizes 3-HBA from chorismate | Streptomyces conglobatus nih.gov |

| xanB2 / XanB2 | Bifunctional; synthesizes 3-HBA and 4-HBA from chorismate | Xanthomonas campestris apsnet.orgapsnet.org |

| FkbO | Hydrolyzes chorismate | Streptomyces sp. nih.gov |

| Carboxylic Acid Reductase (CAR) | Reduces carboxylic acids to aldehydes | |

| CAR from M. marinum | Reduces a wide range of aliphatic and aromatic carboxylic acids | Mycobacterium marinum pnas.orgpnas.org |

| Other | ||

| 3-Hydroxybenzoate 6-hydroxylase | Hydroxylates 3-HBA to gentisate | Klebsiella pneumoniae nih.gov |

| fty gene cluster | Biosynthesis of 3-formyl-tyrosine | Pseudoalteromonas tunicata nih.gov |

Occurrence and Accumulation in Plant Tissues

Phenolic compounds are a widespread group of plant secondary metabolites. rasayanjournal.co.innih.gov They are found in virtually all plant tissues, though the concentration and specific composition can vary significantly between species and even within different parts of a single plant, such as leaves, fruits, and stems. researchgate.net These compounds are synthesized through pathways like the shikimate and phenylpropanoid pathways. researchgate.net

Hydroxybenzoic acids, a subclass of phenolic acids, are known components of the human diet and are found in many common plants, where they may contribute to antioxidant defenses and other ecological interactions. rasayanjournal.co.inresearchgate.net While general hydroxybenzoic acids are widely distributed, specific data on the natural occurrence and accumulation of this compound in particular plant tissues is not extensively detailed in current research. The presence of such compounds often depends on specific enzymatic machinery that may not be universally present.

Table 1: General Distribution of Phenolic Compounds in Plant Tissues

| Tissue Type | General Phenolic Compounds Present | Primary Function |

|---|---|---|

| Leaves | Flavonoids, Phenolic Acids | Photosynthesis protection, Herbivore defense |

| Fruits | Anthocyanins, Hydroxybenzoic Acids | Pigmentation, Seed dispersal, Antioxidant defense |

| Stems/Bark | Tannins, Lignans | Structural support, Pathogen resistance |

| Roots | Phenolic Acids | Allelopathy, Nutrient uptake, Symbiotic interactions |

| Flowers | Flavonoids, Anthocyanins | Pollinator attraction, UV protection |

This table represents the general distribution of phenolic classes; the presence of specific molecules like this compound is highly specific.

Precursor Incorporation and Metabolic Flux

The biosynthesis of hydroxybenzoic acids in plants and microbes is primarily derived from the shikimate pathway. This central metabolic route provides the aromatic precursor chorismate, which serves as a critical branch point for the synthesis of aromatic amino acids and a wide variety of other aromatic compounds. researchgate.netchimia.ch

In plants, two main pathways for the biosynthesis of salicylic (B10762653) acid (2-hydroxybenzoic acid) from chorismate have been proposed: one involving the enzyme isochorismate synthase (ICS) and another proceeding from cinnamate, which is produced via phenylalanine ammonia (B1221849) lyase (PAL). ebi.ac.uk Genetic studies suggest that the bulk of salicylic acid is produced from isochorismate. ebi.ac.uk

Catabolic Degradation Pathways of Aromatic Compounds

The breakdown of aromatic compounds is a vital part of the carbon cycle, primarily carried out by microorganisms like bacteria. researchgate.net Bacteria have evolved diverse catabolic pathways to utilize complex aromatic molecules as sources of carbon and energy. researchgate.netnih.gov These pathways typically converge on a few key intermediates, such as catechol and protocatechuate, which are then processed by ring-cleavage enzymes. researchgate.net

The degradation of simple benzoic acids serves as a model for these processes. For instance, the degradation of 3-hydroxybenzoic acid can proceed through different hydroxylation steps to form either catechol or protocatechuate. These intermediates then undergo enzymatic ring fission. researchgate.net There are two main types of ring-cleavage pathways:

Ortho-cleavage Pathway : The aromatic ring is cleaved between two adjacent hydroxyl groups.

Meta-cleavage Pathway : The ring is cleaved adjacent to one of the hydroxyl groups. researchgate.net

These cleavage reactions yield aliphatic products that can be further metabolized and funneled into central metabolic pathways like the Krebs cycle. nih.gov The enzymes involved in these pathways, such as dioxygenases and hydrolases, are often encoded in gene clusters on plasmids, allowing for horizontal gene transfer and rapid adaptation to new aromatic substrates. nih.gov While the specific degradation pathway for this compound has not been detailed, it is expected to follow these general principles, likely involving initial modification of the formyl and carboxyl groups followed by hydroxylation and subsequent ring cleavage.

Table 2: Key Enzymes in General Aromatic Catabolic Pathways

| Enzyme Class | Function | Example Substrate |

|---|---|---|

| Monooxygenases | Introduce a single hydroxyl group | Biphenyl, 2-Hydroxybiphenyl |

| Dioxygenases | Introduce two hydroxyl groups, often initiating ring cleavage | Biphenyl, Catechol, Benzoic Acid |

| Dehydrogenases | Oxidize hydroxyl groups | cis-biphenyl-2,3-dihydrodiol |

| Hydrolases | Cleave ester or other bonds | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) |

Chemical Reactivity and Transformation Studies

Reactivity of the Formyl Functional Group

The formyl group, an aldehyde, is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to many of the transformations involving 2-Formyl-3-hydroxybenzoic acid. In a basic medium, a strong nucleophile can directly attack the carbonyl carbon. libretexts.org In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by weaker, neutral nucleophiles. libretexts.org For instance, the formyl group can undergo nucleophilic addition with amines to form Schiff bases. mdpi.comsciforum.net

Oxidation and Reduction Pathways

The formyl group of this compound can be both oxidized and reduced to yield different functional groups.

Oxidation: The formyl group can be oxidized to a carboxylic acid group, which would result in the formation of 3-carboxy-2-hydroxybenzoic acid. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can be employed for this transformation.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol (a hydroxymethyl group), yielding 3-hydroxymethyl-2-hydroxybenzoic acid. This reduction can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

| Reaction Type | Reagent Examples | Product Functional Group |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Hydroxymethyl |

Condensation Reactions for Scaffold Formation

The formyl group readily participates in condensation reactions, which are crucial for the construction of more complex molecular scaffolds. A prominent example is the reaction with primary amines to form an imine linkage, a key step in the synthesis of Schiff bases. mdpi.comsciforum.net These Schiff bases can act as ligands for metal ions, forming coordination complexes. mdpi.com For example, a fluorescent Schiff base ligand has been synthesized through the condensation of 4-formyl-3-hydroxybenzoic acid with N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide. mdpi.comsciforum.net The formation of the imine group is confirmed by the appearance of a characteristic band in the IR spectrum and a specific signal in the 1H NMR spectrum. sciforum.net The planar structure of this compound and the presence of both hydroxyl and carbonyl groups enhance its reactivity in these condensation reactions. scbt.com

Reactivity of the Hydroxyl Functional Group

The phenolic hydroxyl group also plays a significant role in the chemical behavior of this compound, primarily through esterification/etherification reactions and its involvement in hydrogen bonding.

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification and etherification, which are common strategies to modify the properties of phenolic compounds.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. rasayanjournal.co.in For example, 3-hydroxybenzoic acid can be esterified with methanol (B129727) in the presence of an acid catalyst. rasayanjournal.co.innih.gov

Etherification: The hydroxyl group can be converted to an ether by reacting it with an alkyl halide in the presence of a base. rasayanjournal.co.in This has been demonstrated in the synthesis of 3-alkoxy methyl benzoate (B1203000) derivatives from 3-hydroxy methyl benzoate. rasayanjournal.co.in These reactions are generally applicable to hydroxybenzoic acids. google.comgoogle.com

| Reaction Type | Reactants | Product |

| Esterification | Carboxylic acid/derivative | Ester |

| Etherification | Alkyl halide | Ether |

Role in Intramolecular and Intermolecular Hydrogen Bonding

The hydroxyl group is a key participant in both intramolecular and intermolecular hydrogen bonding, which significantly influences the physical and chemical properties of the molecule.

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group to the formyl and carboxylic acid groups allows for the formation of intramolecular hydrogen bonds. ul.pt This internal hydrogen bonding can affect the molecule's conformation, solubility, and reactivity. In molecules with ortho-positioned hydroxyl and formyl groups, strong intramolecular hydrogen bonding is observed. This is energetically favorable and can influence the compound's thermodynamic stability.

Intermolecular Hydrogen Bonding: The hydroxyl group can also form hydrogen bonds with neighboring molecules, leading to the formation of dimers or larger aggregates in the solid state. researchgate.net The ability to form both intramolecular and intermolecular hydrogen bonds is a characteristic feature of hydroxybenzoic acid isomers. chemistryguru.com.sgyoutube.com The balance between these two types of hydrogen bonding can affect physical properties like melting point. chemistryguru.com.sgyoutube.com For instance, 2-hydroxybenzoic acid, which can form strong intramolecular hydrogen bonds, has a lower melting point than its 4-hydroxy isomer, which primarily forms intermolecular hydrogen bonds. chemistryguru.com.sgyoutube.com

Reactivity of the Carboxyl Functional Group

The carboxyl group (-COOH) is a primary site of reactivity in this compound, readily participating in reactions characteristic of carboxylic acids.

Amidation and Esterification Reactions

The carboxyl group of this compound can be converted to amide and ester derivatives. The formation of amides can be achieved through the reaction of the carboxylic acid with amines. For instance, salicylic (B10762653) acid, a related compound, has been shown to graft onto aminomodified zein (B1164903) through the formation of amide bonds. researchgate.net Similarly, esterification can be accomplished by reacting the carboxylic acid with alcohols under appropriate conditions. A general method for the esterification of hydroxybenzoic acids involves reacting them with a halocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This approach is designed to minimize the competing O-alkylation of the phenolic hydroxyl group. google.com

The conversion to more lipophilic ester and amide derivatives can be a strategic approach to enhance the intracellular accumulation of phenolic acids. nih.gov Studies on rosmarinic acid, another phenolic acid, have shown that its ester derivatives are effectively accumulated within cells, likely due to their hydrolysis back to the parent acid intracellularly. nih.gov While amide derivatives of rosmarinic acid were found to be slightly less effective in certain biological assays, they exhibited lower cytotoxicity at higher concentrations. nih.gov

| Reaction Type | Reagents | Key Features |

| Amidation | Amines | Forms an amide bond (-CONH-). researchgate.net |

| Esterification | Alcohols, Halocarbons with a tertiary amine | Forms an ester bond (-COO-). google.com Can enhance lipophilicity and cellular uptake. nih.gov |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its three substituents: the formyl (-CHO), hydroxyl (-OH), and carboxyl (-COOH) groups.

Influence of Substituent Positions on Electronic Properties

The positions of the substituents on the aromatic ring play a critical role in determining the electronic properties and, consequently, the reactivity of the molecule. rsc.org Substituents are broadly classified as either electron-donating groups (EDG) or electron-withdrawing groups (EWG). EDGs increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack (activating groups). ucalgary.calibretexts.org Conversely, EWGs decrease the electron density, rendering the ring less reactive towards electrophiles (deactivating groups). ucalgary.calibretexts.org

In this compound:

The hydroxyl group (-OH) is an activating group due to the resonance effect of its lone pair of electrons, which donates electron density to the ring. ucalgary.ca

The formyl group (-CHO) and the carboxyl group (-COOH) are deactivating groups because they withdraw electrons from the aromatic ring through both inductive and resonance effects. libretexts.orglibretexts.org

| Substituent | Type | Effect on Aromatic Ring |

| -OH | Activating (EDG) | Donates electron density, ortho/para directing. ucalgary.ca |

| -CHO | Deactivating (EWG) | Withdraws electron density, meta directing. libretexts.orglibretexts.org |

| -COOH | Deactivating (EWG) | Withdraws electron density, meta directing. libretexts.org |

Pi-Stacking Interactions

The planar structure of the aromatic ring in this compound facilitates π-π stacking interactions. scbt.com These noncovalent interactions are crucial in various chemical and biological processes, contributing to the stabilization of molecular structures and influencing reaction selectivities. nih.gov In the solid state, π-π stacking interactions, along with hydrogen bonds, can dictate the crystal packing of the molecules. researchgate.netresearchgate.net For example, in the crystal structure of 5-formylsalicylic acid, intermolecular hydrogen bonds link the molecules into a planar sheet. researchgate.net The formation of π-π stacking interactions between benzene rings has been observed in various salicylic acid derivatives. researchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a carbonyl oxygen) in close proximity can exhibit a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netrsc.org Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of a transient tautomeric species that is fluorescent. researchgate.net

In this compound, the hydroxyl group at position 3 and the formyl group at position 2 are suitably positioned for an intramolecular hydrogen bond to form between the phenolic hydrogen and the carbonyl oxygen. This arrangement makes the molecule a potential candidate for ESIPT. Upon excitation, the molecule could undergo proton transfer from the hydroxyl group to the formyl oxygen. The resulting tautomer would then be responsible for a large Stokes-shifted fluorescence emission. researchgate.net The study of ESIPT is significant for the development of novel fluorescent probes and solid-state emitters. rsc.orgnih.gov

Derivatives, Analogues, and Structural Modifications

Design and Synthesis of Schiff Base Ligands

Schiff bases, formed through the condensation of the formyl group of 2-Formyl-3-hydroxybenzoic acid with primary amines, are a cornerstone of its derivative chemistry. These reactions are versatile, allowing for the introduction of a wide range of substituents via the amine component. bohrium.com

The synthesis of Schiff base ligands from this compound has been successfully achieved with various amines, including amino sugars and diamines. For instance, a novel Schiff base was synthesized through the condensation of 3-formyl-2-hydroxybenzoic acid with 4-nitrobenzene-1,2-diamine. nih.gov This particular ligand was designed with two potential coordination sites, enabling it to form both mono- and binuclear metal complexes. nih.gov Another study detailed the synthesis of metal-chelating salicylaldimine ligands by reacting 2-amino-2-deoxy-D-glucopyranose and its derivatives with 3-formyl-2-hydroxybenzoic acid. cdnsciencepub.comcdnsciencepub.com The general synthetic approach involves reacting the aldehyde with the chosen amine, often in a suitable solvent like methanol (B129727) or ethanol, sometimes with the addition of a base like sodium bicarbonate to facilitate the reaction. cdnsciencepub.com

The resulting Schiff base ligands are characterized using various spectroscopic and analytical techniques, including IR, UV-Visible, ¹H NMR, and elemental analysis, to confirm their structure. bohrium.comnih.gov

The Schiff base ligands derived from this compound are excellent chelating agents for a variety of metal ions due to the presence of multiple donor atoms (oxygen from the hydroxyl and carboxyl groups, and nitrogen from the imine group). bohrium.comnih.gov

The coordination behavior of these ligands has been studied extensively. For example, the Schiff base formed with 4-nitrobenzene-1,2-diamine was found to have two distinct coordination sites, allowing it to form both mononuclear and binuclear complexes with cobalt(II). nih.gov Spectroscopic and magnetic measurements indicated that the cobalt(II) ion first attaches to an inner coordination site, with a second metal ion able to attach to an outer site. nih.gov Molar conductance tests have shown that many of these complexes are non-electrolytes. nih.gov

Similarly, Schiff bases derived from amino sugars and 3-formyl-2-hydroxybenzoic acid have been used to form complexes with copper(II), zinc, and cobalt(II). cdnsciencepub.comcdnsciencepub.com The resulting complexes exhibit interesting structural features; for example, a binuclear copper(II) complex was formed with one of the sugar-based ligands. cdnsciencepub.comcdnsciencepub.com The structures and properties of these metal complexes are investigated using tools like visible absorption spectroscopy, electron spin resonance (ESR), NMR spectroscopy, mass spectrometry, and magnetic moment data. cdnsciencepub.com The coordination of the metal ion to the ligand is typically confirmed by shifts in the IR spectra, such as changes in the C=N (azomethine) and C-O (phenolic) stretching frequencies. nih.gov

The table below summarizes the characteristics of some representative Schiff base metal complexes.

| Ligand Source | Metal Ion | Complex Type | Characterization Methods | Ref |

| 3-Formyl-2-hydroxybenzoic acid + 4-nitrobenzene-1,2-diamine | Co(II) | Mono- and Binuclear | UV-Vis, IR, ¹H NMR, Conductimetric, Thermal, Magnetic Measurements | nih.gov |

| 3-Formyl-2-hydroxybenzoic acid + 2-amino-2-deoxy-D-glucopyranose derivatives | Cu(II), Zn, Co(II) | Mononuclear, Binuclear | ¹H NMR, Vis Absorption, ESR, Mass Spec, Magnetic Moment | cdnsciencepub.com, cdnsciencepub.com |

Ester and Amide Analogue Synthesis and Characterization

The carboxylic acid and hydroxyl groups of this compound are amenable to esterification and amidation, leading to another class of important analogues.

The synthesis of ester analogues typically involves reacting the hydroxybenzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by converting the acid to an acid chloride followed by reaction with an alcohol. d-nb.info For example, various hydroxybenzoic acid esters have been synthesized by refluxing the acid with the corresponding alcohol and catalytic H₂SO₄. d-nb.info Another approach involves the esterification of 3-hydroxybenzoic acid using methanol and sulfuric acid, followed by further modifications. rasayanjournal.co.in

Amide analogues are synthesized by coupling the carboxylic acid with an amine. This can be achieved through various methods, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in The synthesis of the amide bond is a fundamental reaction in medicinal chemistry, and enzymatic methods, for instance using Candida antarctica lipase (B570770) B (CAL-B), have also been employed to catalyze the aminolysis of methyl esters to form amides. whiterose.ac.uk

Characterization of these ester and amide analogues is performed using standard analytical techniques. For instance, the synthesis of novel ester/hybrid derivatives of 3-hydroxybenzoic acid was confirmed using IR, ¹H NMR, and TOF Mass Spectrometry. rasayanjournal.co.in The structures of more complex poly(ester-amide)s have been confirmed by elemental and spectral analyses. core.ac.uk

Hybrid Compound Synthesis and Structural Elucidation

Hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, represent a modern approach in drug design. This compound and its precursors are valuable building blocks in this field.

A notable example is the synthesis of hybrid molecules from 3-formylchromones and 2-hydroxybenzoic acid hydrazide. ijraset.com In this solvent-less synthesis catalyzed by boric acid, the hydrazide (derived from a hydroxybenzoic acid) reacts with the 3-formylchromone to produce acyl hydrazones. ijraset.com This method provides an environmentally friendly route to hybrid compounds that incorporate the structural features of both chromones and hydroxybenzoic acids. ijraset.com

Another study focused on the combinatorial synthesis of novel ester/hybrid derivatives of 3-hydroxybenzoic acid, aiming to generate potent chemotherapeutic agents. rasayanjournal.co.in This approach leverages the different functional groups on the parent molecule to build a library of diverse structures. rasayanjournal.co.in The structural elucidation of these complex molecules relies on a combination of spectroscopic methods, including ¹H NMR, IR, and mass spectrometry, to confirm the covalent linkage of the different structural domains. rasayanjournal.co.inijraset.com

Benzamide-Capped Peptidomimetics and Related Structures

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacokinetic properties. Benzoic acid derivatives serve as effective "caps" for peptide chains in the design of such molecules.

Specifically, substituted benzoic acid derivatives have been evaluated as scaffolds to mimic key peptide interactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). nih.gov In one study, 4-formyl-3-hydroxybenzoic acid was used in the synthesis of analogues for bis-substituted benzamide (B126) scaffolds. nih.gov The synthesis was accomplished via reductive amination of the formyl group with a requisite amine. nih.gov These benzamide-capped structures are designed to interact with specific binding pockets on their target proteins, mimicking the interactions of natural peptide ligands. nih.gov The resulting Fragment Ligated Inhibitory Peptides (FLIPs) have shown potent inhibition of CDK2/cyclin A and CDK4/cyclin D1. nih.gov

Development of Mitochondriotropic Antioxidant Analogues

Mitochondrial oxidative stress is implicated in a range of age-related and metabolic diseases, making the targeted delivery of antioxidants to mitochondria a key therapeutic strategy. nih.gov Hydroxybenzoic acids, known for their antioxidant properties, have been used as the basis for developing such targeted agents. nih.govfrontiersin.org

The strategy involves covalently linking a hydroxybenzoic acid to a lipophilic cation, most commonly the triphenylphosphonium (TPP⁺) cation. frontiersin.org The positive charge of the TPP⁺ cation facilitates the accumulation of the conjugate within the mitochondria, driven by the organelle's negative transmembrane potential. frontiersin.org

Researchers have designed and synthesized mitochondriotropic antioxidants based on protocatechuic acid (a dihydroxybenzoic acid) and gallic acid (a trihydroxybenzoic acid), which are structurally related to this compound. nih.govfrontiersin.org The synthesis involves creating an amide linkage between the hydroxybenzoic acid and a linker molecule (e.g., 6-aminohexan-1-ol), which is then attached to the TPP⁺ moiety. nih.gov These novel derivatives, termed AntiOxBENs, have shown effective accumulation in mitochondria and the ability to prevent lipid peroxidation with low toxicity. nih.govresearchgate.net They were found to be more lipophilic than their parent compounds while retaining similar antioxidant properties. nih.gov

Structure-Activity Relationship (SAR) Investigations of Modified Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making targeted structural modifications. Several SAR studies have been conducted on derivatives of hydroxybenzoic acids.

In the context of benzamide-capped peptidomimetics targeting CDKs, SAR studies revealed the importance of substitution patterns on the benzoic acid core. nih.gov For example, incorporating a 3-hydroxy group in combination with a 4-(piperazin-1-ylmethyl) group on the benzamide cap resulted in specific inhibitory profiles against different cyclins. nih.gov The addition of substituents at the 3-position was explored to create additional van der Waals interactions within the target's binding pocket to improve potency. nih.gov

For neoantimycin (B15521) derivatives, which feature an N-formyl aminosalicylic acid unit, SAR studies indicated that the N-formyl residue on the benzene (B151609) ring plays a key role in enhancing anticancer effects. frontiersin.org Replacing this unit with a 3-amino-2-hydroxybenzoic acid moiety was a key structural difference in the studied analogues. frontiersin.org

In the development of dual aromatase-sulfatase inhibitors, modifications to the substitution pattern of halogen atoms on a phenyl ring relative to a sulfamate (B1201201) group significantly impacted inhibitory activity. nih.gov For instance, relocating a fluoro atom from the ortho to the meta position decreased aromatase inhibition, while having two fluoro atoms at the meta positions significantly improved it. nih.gov These studies highlight how subtle changes in the substitution pattern on the aromatic ring can lead to substantial differences in biological activity.

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications (IR, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. uni-siegen.de These techniques measure the vibrational energies of molecules, which are unique for different types of chemical bonds and functional groups. uni-siegen.de

In the analysis of 2-Formyl-3-hydroxybenzoic acid, IR spectroscopy would reveal characteristic absorption bands. For instance, a broad O-H stretching band would be expected in the region of 3200–3600 cm⁻¹, indicative of the hydroxyl group. A sharp C=O stretching vibration for the formyl group would likely appear around 1700 cm⁻¹, and the carboxylic acid C=O stretch would also be present in a similar region.

Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com While IR spectroscopy is based on changes in the dipole moment, Raman spectroscopy relies on changes in the polarizability of the molecule. uni-siegen.de Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. spectroscopyonline.com For this compound, the aromatic ring vibrations would be particularly prominent in the Raman spectrum.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of the molecule. researchgate.net These calculated spectra can then be compared with experimental IR and Raman spectra to confirm the molecular structure. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Formyl (-CHO) | C=O Stretch | ~1700 (sharp) |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1680-1710 |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (very broad) |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

| C-H Stretch | ~3000-3100 |

This table presents expected ranges for vibrational frequencies based on typical values for the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of this compound, the proton of the formyl group (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8–10.2 ppm, due to the deshielding effect of the carbonyl group and the aromatic ring. The aromatic protons would exhibit signals in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns providing information about their positions on the benzene (B151609) ring. The acidic proton of the carboxylic acid and the phenolic hydroxyl proton would likely appear as broad singlets, and their chemical shifts can be influenced by factors such as solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the formyl and carboxylic acid groups would be expected to resonate at highly deshielded positions, typically above 160 ppm. The carbon atoms of the aromatic ring would appear in the approximate range of δ 110-160 ppm. For example, in the related compound 3-hydroxybenzoic acid, the carbon signals appear in this region. np-mrd.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by establishing correlations between protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Formyl Proton (-CHO) | 9.8 - 10.2 | >180 |

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 (broad) | ~165-175 |

| Hydroxyl Proton (-OH) | Variable (broad) | - |

| Aromatic Protons | 7.0 - 8.5 | 110 - 160 |

| Aromatic Carbons | - | 110 - 160 |

This table presents predicted chemical shift ranges based on typical values for the functional groups and aromatic systems.

Mass Spectrometry Techniques (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. dtu.dk In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uni.lu

For this compound (C₈H₆O₄), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (166.13 g/mol ). biosynth.com High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. sciex.com

Fragmentation patterns observed in the mass spectrum can provide further structural information. For example, the loss of small, stable molecules like water (H₂O), carbon monoxide (CO), or the formyl radical (CHO) from the molecular ion can lead to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Adduct | Predicted m/z |

| Positive Ion | [M+H]⁺ | 167.03389 |

| [M+Na]⁺ | 189.01583 | |

| [M+K]⁺ | 204.98977 | |

| [M+NH₄]⁺ | 184.06043 | |

| Negative Ion | [M-H]⁻ | 165.01933 |

| [M+HCOO]⁻ | 211.02481 | |

| [M+CH₃COO]⁻ | 225.04046 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Chromatographic Separation and Purity Analysis (HPLC, GC, TLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. lcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. tricliniclabs.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acidified water-acetonitrile or water-methanol mixture, would be suitable for its analysis. sielc.comnih.gov The retention time of the compound under specific chromatographic conditions serves as a key identifier, and the peak area can be used for quantification to determine purity. tricliniclabs.com

Gas Chromatography (GC): GC is generally used for volatile and thermally stable compounds. dss.go.th Direct analysis of this compound by GC may be challenging due to its relatively low volatility and the potential for thermal decomposition. Derivatization to a more volatile ester or silyl (B83357) ether may be necessary for successful GC analysis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for monitoring reaction progress and assessing the purity of a sample. A suitable solvent system (mobile phase) would be chosen to achieve good separation of this compound from any impurities on a silica (B1680970) gel plate (stationary phase). The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in that specific solvent system.

Advanced Spectroscopic Methods for Structural Elucidation

For unambiguous structural confirmation, especially in complex cases or for the identification of unknown compounds, advanced spectroscopic methods are employed. researchgate.net

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within a molecule.

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure.

Hyphenated Techniques: The coupling of chromatographic separation with spectroscopic detection, such as HPLC-MS or GC-MS, provides a powerful analytical approach. researchgate.net HPLC-MS, particularly with high-resolution mass spectrometry (HPLC-HRMS), allows for the separation of components in a mixture followed by their immediate identification based on their accurate mass and fragmentation patterns. vu.edu.au This is especially useful for analyzing complex reaction mixtures or for impurity profiling. lcms.cz

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. Functionals such as B3LYP combined with basis sets like 6-311+G(d,p) are commonly employed for such studies on aromatic acids. ju.edu.jo

For hydroxybenzoic acid isomers, DFT calculations have been used to determine optimized structures, dipole moments, and energies. researchgate.net Such calculations for 2-Formyl-3-hydroxybenzoic acid would reveal the planarity of the benzene (B151609) ring and the preferred orientations of the carboxyl, hydroxyl, and formyl substituents.

Key electronic descriptors derived from DFT calculations help in understanding molecular stability and reactivity:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a visual guide to potential sites for intermolecular interactions and chemical reactions. researchgate.net

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the lowest energy structure. |

| HOMO Energy | Indicates electron-donating capability. |

| LUMO Energy | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability; a larger gap implies higher stability. |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Computational methods can predict spectroscopic properties with considerable accuracy, aiding in the interpretation of experimental spectra.

Infrared (IR) Spectra: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl and carboxyl groups, the C=O stretch of the formyl and carboxyl groups, and various C-H and C=C vibrations of the aromatic ring. The presence of intramolecular hydrogen bonding would be predicted to cause significant shifts in the frequencies of the involved functional groups.

Electronic (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. dergipark.org.tr The calculations would predict the λ_max values for the π→π* and n→π* electronic transitions within the aromatic system and the carbonyl groups of this compound.

| Spectroscopic Property | Computational Method | Predicted Information |

|---|---|---|

| Vibrational Frequencies (IR) | DFT Frequency Calculation | Positions and intensities of absorption bands corresponding to specific molecular vibrations (e.g., O-H, C=O stretches). |

| Electronic Transitions (UV-Vis) | Time-Dependent DFT (TD-DFT) | Wavelengths of maximum absorption (λ_max) and intensities of electronic excitations. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static structures to explore the dynamic behavior and interactions of molecules.

This compound has rotational freedom around the single bonds connecting its substituents to the benzene ring. This gives rise to various possible conformers. Computational studies on related molecules like 3- and 4-hydroxybenzoic acid have shown they exist as mixtures of multiple stable conformers. ju.edu.jo In contrast, 2-hydroxybenzoic acid (salicylic acid) is dominated by a single conformer due to a strong intramolecular hydrogen bond. ju.edu.jo

A conformational analysis of this compound would involve systematically rotating the C-COOH, C-OH, and C-CHO bonds to map the potential energy surface. This would identify the lowest-energy (most stable) conformers and the energy barriers for rotation between them. The relative stability of conformers is determined by factors like intramolecular hydrogen bonding (e.g., between the 2-formyl and 3-hydroxyl groups, or between the 1-carboxyl and 2-formyl groups) and steric hindrance.

In the solid state and in solution, molecules of this compound can interact with each other through various non-covalent forces, primarily hydrogen bonding. Like other benzoic acids, it is expected to form strong hydrogen-bonded dimers via its carboxylic acid groups. rsc.org

Computational analysis can quantify the strength and nature of these interactions. By modeling dimers or larger molecular clusters, the interaction energy can be calculated. Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can decompose this interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a deeper understanding of the forces driving molecular self-assembly. mdpi.com The analysis of intermolecular interactions is crucial for understanding crystal packing and polymorphism. rsc.org

Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical calculations are invaluable for predicting how a molecule will behave in a chemical reaction.

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of a species to accept electrons. |

Furthermore, computational chemistry allows for the detailed exploration of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable reaction pathway. chemrxiv.org For this compound, this could be applied to study reactions such as esterification, oxidation of the aldehyde, or electrophilic aromatic substitution.

Computational Parameters for Structural Prediction and Database Curation

The accurate prediction of the molecular structure and properties of this compound through computational methods is crucial for understanding its chemical behavior. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the computational parameters employed for its structural prediction can be inferred from studies on closely related benzoic acid derivatives. These studies consistently utilize Density Functional Theory (DFT) as a primary method for geometry optimization and vibrational frequency calculations.

Commonly employed computational approaches for molecules of this class, such as isomers of hydroxybenzoic acid, involve the use of hybrid DFT functionals, with Becke's three-parameter Lee-Yang-Parr (B3LYP) functional being a prominent choice. mdpi.comresearchgate.netnih.gov This functional is typically paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy for describing the electronic structure of organic molecules. mdpi.comresearchgate.net For more precise energy calculations, other functionals like MPW1PW91 combined with augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ and aug-cc-pVTZ) have also been utilized. nih.gov

The process of geometry optimization in these computational studies aims to find the lowest energy conformation of the molecule. nih.gov For a molecule like this compound, this involves considering the rotational isomers (conformers) arising from the orientation of the hydroxyl, formyl, and carboxylic acid groups. ju.edu.jo The planarity of the benzene ring and the intramolecular interactions, such as potential hydrogen bonding between the adjacent functional groups, are critical aspects that are carefully evaluated during these calculations.

The table below summarizes the typical computational parameters that would be applied for the structural prediction of this compound, based on established methodologies for similar compounds.

| Parameter | Specification | Purpose |

|---|---|---|

| Methodology | Density Functional Theory (DFT) | Calculation of electronic structure |

| Functional | B3LYP, MPW1PW91 | Approximation of the exchange-correlation energy |

| Basis Set | 6-311++G(d,p), aug-cc-pVDZ, aug-cc-pVTZ | Mathematical description of atomic orbitals |

| Calculation Type | Geometry Optimization | Finding the minimum energy molecular structure |

| Calculation Type | Frequency Calculation | Confirmation of stationary points (minima) and prediction of vibrational spectra |

Database Curation:

The results of such computational studies are often deposited in and curated by chemical databases. The National Institute of Standards and Technology (NIST) maintains the Computational Chemistry Comparison and Benchmark Database (CCCBDB), which serves as a repository for experimental and computational thermochemical data for gas-phase atoms and small molecules. nist.gov While specific entries for this compound may be limited, these databases provide valuable tools for comparing computational results with experimental data for related compounds.

The curation of computational chemistry data is a critical process that ensures the reliability and accessibility of the information. uni.lu This involves standardizing the reporting of computational methods and results, including the software used, the specific functional and basis set, and details of the geometry optimization and frequency analysis. Proper curation allows for the systematic comparison of theoretical data and facilitates the development of more accurate computational models.

The following table outlines key aspects of data curation for computational chemistry studies relevant to compounds like this compound.

| Curation Aspect | Description | Importance |

|---|---|---|

| Standardized Reporting | Consistent format for detailing computational methods and results. | Ensures clarity, reproducibility, and comparability of data. |